molecular formula C22H14ClN7O B2923971 6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891116-92-0

6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Katalognummer: B2923971
CAS-Nummer: 891116-92-0
Molekulargewicht: 427.85
InChI-Schlüssel: AHQPJZIHQYBSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide (CAS 891115-96-1) is a complex heterocyclic compound with a molecular formula of C22H14ClN7O and a molecular weight of 427.8 g/mol . It is built around a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its planar structure that facilitates π-π stacking interactions with biological targets, a property common to pyridazine-containing systems . This compound is specifically designed for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The structural architecture of this molecule makes it a valuable template for investigating protein kinase function. The triazolopyridazine core is a known pharmacophore in the development of tyrosine kinase modulators, with published research highlighting similar compounds as potent inhibitors of kinases like c-Met, a receptor tyrosine kinase a promising target in cancer research . Furthermore, its molecular framework is structurally related to compounds used in the development of androgen receptor-binding bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), for the targeted degradation of proteins involved in diseases like castration-resistant prostate cancer . The inherent physicochemical properties of the pyridazine ring, including its weak basicity, significant dipole moment, and robust hydrogen-bonding capacity, are crucial for optimizing drug-target interactions and improving the physicochemical profiles of lead compounds . Researchers can leverage this reagent as a key intermediate or a core structural element in hit-to-lead optimization campaigns, particularly in oncology and targeted protein degradation.

Eigenschaften

IUPAC Name

6-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-19-8-6-16(13-25-19)22(31)26-17-5-1-3-14(11-17)18-7-9-20-27-28-21(30(20)29-18)15-4-2-10-24-12-15/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQPJZIHQYBSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Biologische Aktivität

The compound 6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H16ClN5
  • IUPAC Name : 6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

The presence of multiple heterocycles, including triazole and pyridazine rings, contributes to its diverse biological activities.

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, particularly c-Met kinase. This inhibition is critical as c-Met is implicated in several oncogenic processes.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Antitumor Efficacy

The following table summarizes the IC50 values for the compound against different cancer cell lines:

Cell LineIC50 Value (µM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values demonstrate that the compound has potent antitumor properties, particularly against breast cancer cells.

Kinase Inhibition Profile

The compound's ability to inhibit c-Met kinase was evaluated with an IC50 value in the nanomolar range:

KinaseIC50 Value (nM)Reference
c-Met48

This level of inhibition suggests a strong potential for therapeutic applications in cancers driven by c-Met signaling.

Case Studies and Research Findings

  • Study on Antitumor Activity : In a study evaluating various triazole derivatives, it was found that those with pyridazine moieties exhibited enhanced antitumor activity compared to their counterparts without such structures. The study highlighted the relevance of molecular modifications in optimizing biological efficacy .
  • Mechanistic Insights : Research into the pharmacodynamics of related compounds revealed that they induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This mechanism is crucial for developing effective anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Analogs

Compound Name Core Structure Substituents Key Modifications vs. Target Compound Reference
6-Chloro-N-(3-(3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine + Nicotinamide 6-chloro (nicotinamide), pyridin-3-yl (triazolo-pyridazine) Reference compound -
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632) [1,2,4]Triazolo[4,3-b]pyridazine + Acetamide 3-methyl (triazolo-pyridazine), N-methyl (acetamide) Methyl vs. chloro; acetamide vs. nicotinamide
N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide [1,2,4]Triazolo[4,3-b]pyridazine + Piperidine 3-methyl (triazolo-pyridazine), 3-chlorophenyl (piperidine) Piperidine vs. nicotinamide; chloro on phenyl vs. pyridine
6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 6-chloro, 7-cyclobutyl, 2,6-difluorophenyl Fluorophenyl vs. pyridin-3-yl; cyclobutyl substitution

Table 2: Pharmacological and Mechanistic Insights

Compound Name Biological Target/Activity Key Findings Reference
Lin28-1632/C1632 LIN28/let-7 interaction inhibitor Blocks LIN28, rescues let-7 function, reduces tumorsphere formation (IC₅₀: 80 µM)
N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide Undisclosed (structural similarity suggests kinase or receptor antagonism) No direct activity reported; structural analog of nicotinamide derivatives
6-Allyl-3-(6-chloro-3-pyridylmethyl)-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine Neonicotinoid insecticidal activity Exhibits anti-tumor and herbicidal properties via nicotinic receptor binding
6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine Undisclosed (likely kinase inhibitor) No reported hazards; used in preclinical research

Key Observations:

Chloro Substitution : The 6-chloro group in the target compound may enhance binding affinity compared to methyl analogs (e.g., Lin28-1632) but reduce metabolic stability .

Nicotinamide vs. Acetamide/Piperidine : The nicotinamide moiety in the target compound could improve kinase selectivity over acetamide derivatives like Lin28-1632, which lack a pyridine ring .

Pyridin-3-yl vs. Fluorophenyl : The pyridin-3-yl group may facilitate π-π stacking interactions in enzyme active sites, unlike fluorophenyl substituents in ’s compound .

Physicochemical and Pharmacokinetic Considerations

While direct data for the target compound are unavailable, analogs provide insights:

  • Melting Points : Triazolo-pyridazine derivatives with chloro substituents (e.g., ’s E-4d) exhibit higher melting points (~187–189°C) than methylated analogs (~253–255°C), suggesting improved crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.